molecular formula C21H20O5S B14590750 Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- CAS No. 61563-86-8

Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-

Cat. No.: B14590750
CAS No.: 61563-86-8
M. Wt: 384.4 g/mol
InChI Key: SKCCSGQYDUTLTE-UHFFFAOYSA-N
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Description

Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- is a complex organic compound with a unique structure that includes phenyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- can be achieved through several methods. One common approach involves the reaction of pyrogallol with methyl iodide in an alkaline aqueous medium . Another method includes the demethylation of pyrogallol trimethyl ether in aqueous alkali or in alcohol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chromic acid for oxidation and sodium hydroxide for substitution reactions. The conditions typically involve aqueous solutions and controlled temperatures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dicarbonyl compounds like para-benzoquinone .

Scientific Research Applications

Mechanism of Action

The mechanism by which Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- exerts its effects involves its interaction with molecular targets and pathways. For instance, as a COX-2 inhibitor, it interferes with the cyclooxygenase-2 enzyme, reducing inflammation and pain . Additionally, its antioxidant properties help neutralize free radicals, preventing cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- is unique due to its combination of phenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. Its ability to act as both an antioxidant and a COX-2 inhibitor sets it apart from other similar compounds .

Properties

CAS No.

61563-86-8

Molecular Formula

C21H20O5S

Molecular Weight

384.4 g/mol

IUPAC Name

4-[benzenesulfonyl(phenyl)methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C21H20O5S/c1-25-18-13-16(14-19(26-2)20(18)22)21(15-9-5-3-6-10-15)27(23,24)17-11-7-4-8-12-17/h3-14,21-22H,1-2H3

InChI Key

SKCCSGQYDUTLTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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